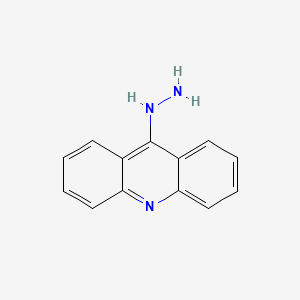
9-Hydrazinoacridine
描述
9-Hydrazinoacridine is a chemical compound with the molecular formula C13H11N3. It is known for its unique structure, which includes an acridine core substituted with a hydrazine group at the 9th position.
作用机制
Target of Action
9-Hydrazinoacridine is a chemical compound that has been studied for its potential biological activity
Mode of Action
It is known that several hydrazones were synthesized for the first time by means of this compound interaction with the corresponding aldehydes in alcohol . The exact interaction of this compound with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It is known that the compound has shown antimicrobial, antifungal, anti-inflammatory, analgesic, and antihypoxic activity
Result of Action
It has been reported that this compound has shown antimicrobial, antifungal, anti-inflammatory, analgesic, and antihypoxic activity
生化分析
Biochemical Properties
9-Hydrazinoacridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA and RNA, potentially intercalating between base pairs and disrupting normal cellular processes. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity. The compound’s hydrazine group allows it to participate in redox reactions, further contributing to its biochemical significance .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to induce apoptosis in cancer cells by activating specific signaling pathways and upregulating pro-apoptotic genes. Additionally, it can inhibit cell proliferation and disrupt the cell cycle, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to DNA and RNA, causing structural changes that affect their function. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has also been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant toxic or adverse effects. Studies have shown that this compound can induce dose-dependent changes in cellular and physiological processes, including alterations in enzyme activity, gene expression, and metabolic pathways. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and toxicity. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with various binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinoacridine typically involves the reaction of 9-chloroacridine with hydrazine. The reaction is carried out under reflux conditions, where 9-chloroacridine is treated with an excess amount of hydrazine. The mixture is refluxed for 1-2 hours until the starting materials are completely consumed, as monitored by thin-layer chromatography. The product is then isolated by cooling the reaction mixture, pouring it into ice water, and filtering off the solid product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 9-Hydrazinoacridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
科学研究应用
9-Hydrazinoacridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various acridine derivatives, which are important in the development of dyes and pigments.
Biology: The compound is studied for its potential as an intercalating agent in DNA, which can be useful in genetic research and molecular biology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
相似化合物的比较
9-Aminoacridine: Similar in structure but with an amino group instead of a hydrazine group.
9-Chloroacridine: The precursor used in the synthesis of 9-Hydrazinoacridine.
9-Isothiocyanatoacridine: Another derivative with an isothiocyanate group at the 9th position.
Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other acridine derivatives .
属性
IUPAC Name |
acridin-9-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVANEUDZNISLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063017 | |
| Record name | Acridine, 9-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3407-93-0 | |
| Record name | 9-Hydrazinylacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3407-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine, 9-hydrazino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydrazinoacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridine, 9-hydrazinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acridine, 9-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3407-93-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDRAZINYLACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3294OZM15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Have any 9-Hydrazinoacridine derivatives shown promising antitumor activity in preclinical models?
A: Yes, early studies on this compound derivatives revealed promising antitumor activity in mouse models. Specifically, compound 1 displayed efficacy against mouse S180 sarcoma and marginal activity against mouse U14 leukemia. [] Additionally, compound 6 demonstrated activity against solid hepatoma in mice. [] These findings highlight the potential of this compound derivatives as antitumor agents, warranting further exploration and development.
Q2: How does the structure of this compound influence its biological activity?
A: The structure of this compound derivatives significantly impacts their biological activity. For instance, attaching a benzaldehyde nitrogen mustard group to hydrazinoquinolines, this compound, and 1,2,3,4-tetrahydro-9-hydrazinoacridine resulted in compounds inactive against lymphocytic leukemia P388. [] This suggests that specific structural modifications are crucial for optimal antitumor activity and that structure-activity relationship (SAR) studies are essential for designing more potent and selective derivatives.
Q3: What spectroscopic techniques are used to characterize this compound derivatives?
A: Researchers employ various spectroscopic methods to characterize this compound derivatives, including Infrared (IR), Ultraviolet-Visible (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] These techniques provide valuable information about the compound's structure, including functional groups, electronic transitions, and proton and carbon environments, respectively. Combining these techniques enables comprehensive structural characterization and confirmation.
Q4: Does the tautomeric equilibrium of this compound affect its interactions with biological systems?
A: Yes, this compound can exist in both amino and imino tautomeric forms. Studies using NMR and Density Functional Theory (DFT) calculations have shown that the equilibrium between these forms is influenced by factors like substituents on the exocyclic nitrogen atom and solvent polarity. [] Since each tautomer possesses distinct electronic properties and geometries, this equilibrium likely influences the compound's interactions with biological targets, such as DNA and proteins, ultimately impacting its biological activity.
Q5: Beyond antitumor activity, have any other biological effects of this compound been reported?
A: Research on this compound derivatives extends beyond their antitumor potential. Studies have explored their interaction with bacteria, specifically Streptococcus faecalis. [] Results indicate that these compounds can affect the electrophoretic mobility of the bacteria, likely due to interactions with nucleic acids released from the cells. [] This highlights the broader biological activity of this compound derivatives and their potential applications in other fields, such as antibacterial research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


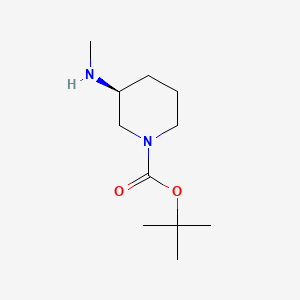
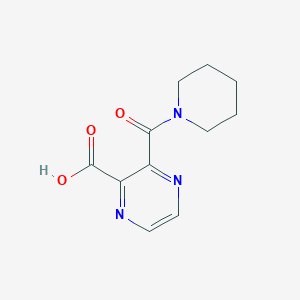
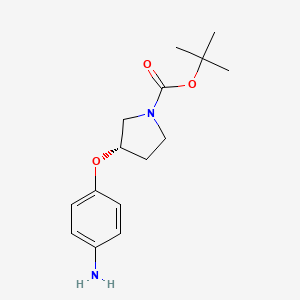
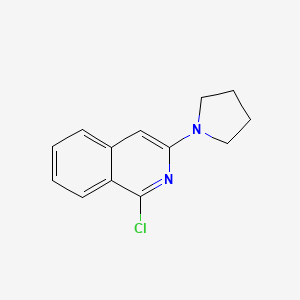
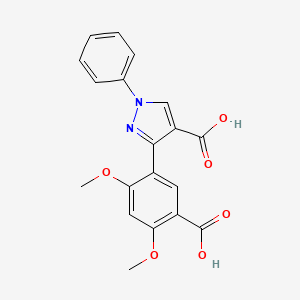
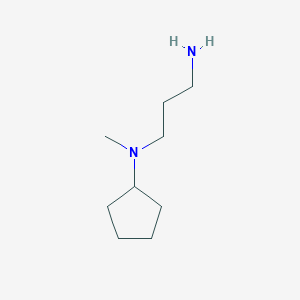

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)

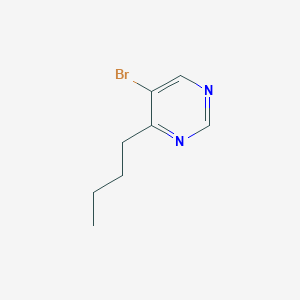
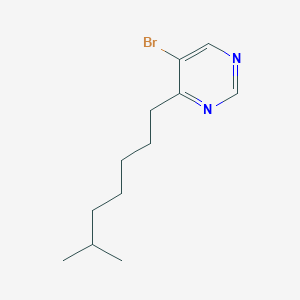

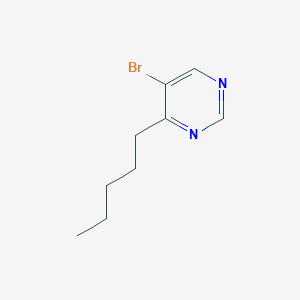
![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)
